molecular formula C8H12O2 B12096975 2-Oxaspiro[3.5]nonan-6-one

2-Oxaspiro[3.5]nonan-6-one

Cat. No.: B12096975
M. Wt: 140.18 g/mol
InChI Key: LQZWGDAYZMGQRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with ethylene oxide in the presence of a strong base, such as sodium hydride, to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[3.5]nonan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Lactones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted spirocyclic compounds.

Mechanism of Action

The mechanism by which 2-Oxaspiro[3.5]nonan-6-one exerts its effects is primarily through its interaction with molecular targets in biological systems. Its spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Oxaspiro[3.5]nonan-6-one is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-oxaspiro[3.5]nonan-6-one

InChI

InChI=1S/C8H12O2/c9-7-2-1-3-8(4-7)5-10-6-8/h1-6H2

InChI Key

LQZWGDAYZMGQRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2(C1)COC2

Origin of Product

United States

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